N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N~3~-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. The compound includes an indazole core, a cyclohexyl ring, and an oxadiazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, particularly the oxadiazole moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N~3~-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The exact mechanism of action for N3-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole moiety and are known for their diverse biological activities.
Indazole Derivatives: Compounds with an indazole core are studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N~3~-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its combination of an indazole core, a cyclohexyl ring, and an oxadiazole moiety. This unique structure contributes to its potential as a versatile compound in various fields of research.
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c1-3-15-20-18(26-23-15)19(11-7-4-8-12-19)21-17(25)16-13-9-5-6-10-14(13)24(2)22-16/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,21,25) |
InChI Key |
UMHSROHUXARWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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